C24H42O21.4H2O
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Stachyose can be synthesized through the enzymatic conversion of raffinose using alpha-galactosidase . The reaction typically involves the use of specific enzymes under controlled conditions to ensure the proper formation of the tetrasaccharide structure.
Industrial Production Methods: Industrial production of stachyose often involves extraction from natural sources such as plants in the Lamiaceae family, including Stachys floridana . The extraction process includes steps like solvent extraction, filtration, and purification to obtain high-purity stachyose tetrahydrate .
Chemical Reactions Analysis
Types of Reactions: Stachyose undergoes various chemical reactions, including:
Dehydration Synthesis: This reaction involves the removal of water molecules to form stachyose from its monosaccharide units.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions or specific enzymes like alpha-galactosidase are commonly used.
Dehydration Synthesis: Typically involves controlled heating and the presence of catalysts to facilitate the removal of water molecules.
Major Products Formed:
Hydrolysis: Produces galactose, glucose, and fructose.
Dehydration Synthesis: Forms stachyose from its monosaccharide components.
Scientific Research Applications
Stachyose tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study carbohydrate chemistry and enzymatic reactions involving oligosaccharides.
Biology: Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria.
Medicine: Explored for its potential to improve gut health and modulate the immune system.
Mechanism of Action
Stachyose exerts its effects primarily through its role as a prebiotic. It is not fully digested in the human gastrointestinal tract, allowing it to reach the colon where it is fermented by beneficial gut bacteria . This fermentation process produces short-chain fatty acids that have various health benefits, including improved gut health and immune modulation . The molecular targets and pathways involved include the gut microbiota and the production of metabolites that influence host physiology .
Comparison with Similar Compounds
Raffinose: A trisaccharide composed of galactose, glucose, and fructose.
Verbascose: A pentasaccharide that includes an additional galactose unit compared to stachyose.
Uniqueness of Stachyose: Stachyose is unique due to its specific tetrasaccharide structure, which provides distinct prebiotic properties and health benefits . Its ability to selectively promote the growth of beneficial gut bacteria sets it apart from other oligosaccharides .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21.4H2O/c25-1-6-10(29)14(33)17(36)21(40-6)39-4-9-12(31)15(34)18(37)22(42-9)43-19-16(35)11(30)7(2-26)41-23(19)45-24(5-28)20(38)13(32)8(3-27)44-24;;;;/h6-23,25-38H,1-5H2;4*1H2/t6-,7-,8-,9-,10+,11-,12+,13-,14+,15+,16+,17-,18-,19-,20+,21+,22-,23-,24+;;;;/m1..../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMFPWLQNWOKBV-PZPQTUTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(OC3OC4(C(C(C(O4)CO)O)O)CO)CO)O)O)O)O)O)O)O)O)O.O.O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H]([C@H](O[C@@H]3O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)CO)O)O)O)O)O)O)O)O)O.O.O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O25 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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